molecular formula C16H16N4O2 B11812104 2-(5-(3,4-Dimethoxyphenyl)-1H-1,2,4-triazol-3-yl)aniline

2-(5-(3,4-Dimethoxyphenyl)-1H-1,2,4-triazol-3-yl)aniline

Cat. No.: B11812104
M. Wt: 296.32 g/mol
InChI Key: MLLJSLLJIGDHKC-UHFFFAOYSA-N
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Description

2-(5-(3,4-Dimethoxyphenyl)-1H-1,2,4-triazol-3-yl)aniline is a complex organic compound that belongs to the class of triazole derivatives. This compound features a triazole ring, which is a five-membered ring containing three nitrogen atoms, and an aniline group, which is a benzene ring substituted with an amino group. The presence of the 3,4-dimethoxyphenyl group adds to its structural complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(3,4-Dimethoxyphenyl)-1H-1,2,4-triazol-3-yl)aniline typically involves the formation of the triazole ring followed by the introduction of the aniline group. One common method is the cyclization of appropriate hydrazine derivatives with 3,4-dimethoxybenzaldehyde under acidic conditions to form the triazole ring. This is followed by a nucleophilic substitution reaction where the aniline group is introduced.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on yield, purity, and cost-effectiveness. The use of catalysts and automated reaction systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(5-(3,4-Dimethoxyphenyl)-1H-1,2,4-triazol-3-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

2-(5-(3,4-Dimethoxyphenyl)-1H-1,2,4-triazol-3-yl)aniline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of 2-(5-(3,4-Dimethoxyphenyl)-1H-1,2,4-triazol-3-yl)aniline involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: This compound is structurally similar but lacks the triazole ring.

    Mescaline: Another related compound, mescaline, has a similar phenethylamine structure with additional methoxy groups.

Uniqueness

The uniqueness of 2-(5-(3,4-Dimethoxyphenyl)-1H-1,2,4-triazol-3-yl)aniline lies in its triazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H16N4O2

Molecular Weight

296.32 g/mol

IUPAC Name

2-[3-(3,4-dimethoxyphenyl)-1H-1,2,4-triazol-5-yl]aniline

InChI

InChI=1S/C16H16N4O2/c1-21-13-8-7-10(9-14(13)22-2)15-18-16(20-19-15)11-5-3-4-6-12(11)17/h3-9H,17H2,1-2H3,(H,18,19,20)

InChI Key

MLLJSLLJIGDHKC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NNC(=N2)C3=CC=CC=C3N)OC

Origin of Product

United States

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